molecular formula C9H15N3O B1532761 (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1491960-86-1

(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1532761
CAS RN: 1491960-86-1
M. Wt: 181.23 g/mol
InChI Key: HUGIWLSYZPJFFP-UHFFFAOYSA-N
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Description

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine, often referred to as THPPM, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which means that it contains both an oxygen atom and a nitrogen atom in its ring structure. THPPM has been used in a variety of studies, ranging from drug development to cancer research.

Scientific Research Applications

Stabilizing Parallel Turn Conformations in Peptide Sequences

A research study explored the use of a related tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold for stabilizing parallel turn conformations in short peptide sequences. This compound was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating its potential in organic synthesis and peptide conformation stabilization (Bucci et al., 2018).

Antifungal and Antibacterial Activities

A library of N,N,N',N' -tetradentate pyrazoly compounds, including structures similar to (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine, was synthesized and evaluated for their antifungal and antibacterial activities. These compounds showed specific antifungal properties against Saccharomyces cerevisiae but lacked antibacterial activity, indicating their potential use in antifungal applications (Abrighach et al., 2016).

Synthesis of Chiral Methanamines and Stereochemical Protection

Research into the synthesis of structurally related compounds, such as (indol-2-yl)methanamines, revealed their synthesis in high enantiomeric excess using amino acid starting materials. This research provides insights into the stereochemical properties and synthesis methods that could be applicable to compounds like this compound (Lood et al., 2015).

Coordination Chemistry with Cobalt(II) Complexes

A study on N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, which are structurally related to the compound , demonstrated their ability to form novel Co(II) chloride complexes. These complexes exhibited varied geometries and showed high activity for methyl methacrylate polymerization, suggesting applications in materials science and catalysis (Choi et al., 2015).

Light Emission in Copper(I) Complexes

Research involving copper(I) complexes with pyrazolyl ligands demonstrated strong blue/white luminescence with high quantum yields. Such findings indicate potential applications of pyrazolyl-based compounds, like this compound, in the development of luminescent materials and in optoelectronic devices (Czerwieniec et al., 2011).

properties

IUPAC Name

[1-(oxan-4-yl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-5-8-6-11-12(7-8)9-1-3-13-4-2-9/h6-7,9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGIWLSYZPJFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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